Necrostatin-1 (inactive control)

Description

Properties

IUPAC Name |

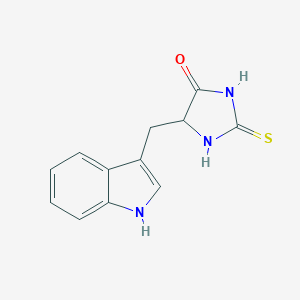

5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLRRPKKFHUEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10418692 | |

| Record name | Nec-1i | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64419-92-7 | |

| Record name | Nec-1i | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Inactive Control: A Deep Dive into the Mechanism of Necrostatin-1i

For researchers, scientists, and drug development professionals, understanding the nuances of experimental controls is paramount for the generation of robust and reproducible data. In the study of necroptosis, a form of regulated cell death, necrostatin-1 (Nec-1) has emerged as a key chemical probe. However, to distinguish its specific on-target effects from potential off-target activities, a reliable inactive control is essential. This technical guide provides an in-depth analysis of the mechanism of action of necrostatin-1 inactive control (Nec-1i), offering a comprehensive resource for its appropriate use in research. .

Necroptosis is a lytic, pro-inflammatory form of programmed cell death that is critically dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2] Necrostatin-1 is a potent allosteric inhibitor of RIPK1, binding to a hydrophobic pocket in the kinase domain and locking it in an inactive conformation.[1][2] This action prevents the autophosphorylation of RIPK1, a crucial step in the formation of the necrosome, a signaling complex that executes necroptotic cell death.[1][2]

Necrostatin-1i, a demethylated analog of Nec-1, is widely used as its inactive control.[3] The core of its "inactive" nature lies in its significantly diminished capacity to inhibit the kinase activity of RIPK1.[3][4][5] This guide will dissect the molecular basis of this reduced activity, present quantitative comparisons, detail experimental protocols for its characterization, and provide visual representations of the underlying signaling pathways and experimental workflows.

Comparative Bioactivity: Necrostatin-1 vs. Necrostatin-1i

The defining characteristic of Nec-1i is its substantially lower potency against RIPK1 compared to Nec-1. This difference is not absolute, and at high concentrations, Nec-1i can exhibit some residual activity.[3][4][5] The following tables summarize the quantitative differences in their biological activities.

| Parameter | Necrostatin-1 | Necrostatin-1i | Fold Difference |

| RIPK1 Kinase Inhibition (in vitro) | IC50 ≈ 182 nM[6] | >100-fold less active than Nec-1[3][4][5] | >100 |

| Necroptosis Inhibition (cellular assay) | EC50 ≈ 490 nM (Jurkat cells)[6] | ~10-fold less potent than Nec-1 (mouse cells)[3][4] | ~10 |

Table 1: Comparative in vitro and cellular activity of Necrostatin-1 and Necrostatin-1i.

| Off-Target Activity | Necrostatin-1 | Necrostatin-1i | Necrostatin-1s (stable) |

| Indoleamine 2,3-dioxygenase (IDO) Inhibition | Yes[3] | Yes[3] | No[3] |

Table 2: Comparison of off-target IDO inhibition.

Mechanism of Inaction: A Structural Perspective

The reduced activity of Nec-1i stems from a subtle but critical structural modification: the absence of a methyl group on the hydantoin ring present in Nec-1.[3] This seemingly minor change significantly impacts the binding affinity of the molecule to the allosteric pocket of RIPK1. Molecular docking studies suggest that the methyl group in Nec-1 is crucial for optimal hydrophobic interactions within the binding site, and its absence in Nec-1i leads to a weaker and less stable interaction.[7] Consequently, Nec-1i is much less effective at inducing the conformational change required to lock RIPK1 in its inactive state.

Signaling Pathway Visualization

The following diagrams illustrate the necroptosis signaling pathway and the differential effects of Nec-1 and Nec-1i.

Caption: Necroptosis signaling pathway illustrating the inhibitory action of Necrostatin-1 on RIPK1 autophosphorylation, and the minimal effect of Necrostatin-1i.

Experimental Protocols

To experimentally validate the differential activities of Nec-1 and Nec-1i, the following key assays are commonly employed.

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant RIPK1.

Methodology:

-

Reagents: Recombinant human RIPK1, ATP, kinase assay buffer, test compounds (Nec-1, Nec-1i), and a detection reagent (e.g., ADP-Glo™).

-

Procedure: a. Prepare serial dilutions of Nec-1 and Nec-1i. b. In a multi-well plate, add the RIPK1 enzyme. c. Add the test compounds and pre-incubate. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature. f. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

Caption: Workflow for an in vitro RIPK1 kinase assay.

Cellular Necroptosis Assay

This assay assesses the ability of compounds to protect cells from necroptosis induced by stimuli like TNFα.

Methodology:

-

Cell Line: A cell line susceptible to necroptosis (e.g., L929, HT-29).

-

Reagents: Cell culture medium, TNFα, a pan-caspase inhibitor (e.g., z-VAD-fmk), test compounds (Nec-1, Nec-1i), and a cell viability reagent (e.g., CellTiter-Glo® or propidium iodide).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere. b. Pre-treat cells with a dose range of Nec-1 and Nec-1i for 1-2 hours. c. Induce necroptosis by adding TNFα and z-VAD-fmk. d. Incubate for a period determined by the cell line's response (typically 6-24 hours). e. Measure cell viability.

-

Data Analysis: Determine the EC50 values for cell protection.

Western Blot Analysis of RIPK1 Phosphorylation

This method directly visualizes the on-target effect of the inhibitors on RIPK1 phosphorylation within the cell.

Methodology:

-

Sample Preparation: Treat cells as described in the cellular necroptosis assay.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: a. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and incubate with primary antibodies against phospho-RIPK1 (e.g., Ser166) and total RIPK1. c. Incubate with HRP-conjugated secondary antibodies. d. Detect the signal using a chemiluminescent substrate.

-

Analysis: Compare the levels of phosphorylated RIPK1 relative to total RIPK1 in treated versus untreated cells.

Caption: Workflow for Western blot analysis of RIPK1 phosphorylation.

Conclusion and Best Practices

Necrostatin-1i serves as an indispensable tool for dissecting the specific role of RIPK1 kinase activity in necroptosis. Its significantly reduced potency compared to Nec-1 allows researchers to control for off-target effects that might be independent of RIPK1 inhibition. However, it is crucial to acknowledge that Nec-1i is not completely inert, especially at higher concentrations.

Key recommendations for using Nec-1i as a control:

-

Dose-Response: Always perform dose-response experiments for both Nec-1 and Nec-1i to establish their respective potencies in your experimental system.

-

Concentration: Use Nec-1i at the same, or ideally higher, concentration as the effective dose of Nec-1 to demonstrate that the observed effects are not due to non-specific interactions.

-

Off-Target Awareness: Be mindful of the shared off-target inhibition of IDO by both Nec-1 and Nec-1i. For studies where IDO activity is a concern, consider using Necrostatin-1s, a more specific RIPK1 inhibitor that does not inhibit IDO.[3]

-

Orthogonal Approaches: Whenever possible, complement chemical inhibitor studies with genetic approaches, such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of RIPK1, to confirm the on-target specificity of your findings.

By adhering to these principles and utilizing the detailed information provided in this guide, researchers can confidently employ Necrostatin-1i to generate high-quality, interpretable data in the field of necroptosis research.

References

- 1. invivogen.com [invivogen.com]

- 2. benchchem.com [benchchem.com]

- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. media.sciltp.com [media.sciltp.com]

Unveiling the Role of Necrostatin-1 Inactive Control: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the use of appropriate controls is fundamental to the integrity and reproducibility of experimental findings. In the study of necroptosis, a form of regulated cell death, Necrostatin-1 has emerged as a key chemical tool. This technical guide provides an in-depth overview of its widely used inactive control, Necrostatin-1 inactive control (Nec-1i), detailing its chemical properties, mechanism of action, and application in experimental settings.

Necrostatin-1 inactive control is a crucial negative control for experiments investigating the role of Receptor-Interacting Protein Kinase 1 (RIPK1) in necroptosis.[1][2] Its structural similarity to Necrostatin-1, coupled with its significantly reduced biological activity against RIPK1, allows researchers to distinguish the specific effects of RIPK1 inhibition from potential off-target effects of the active compound.[2][3][4]

Chemical and Physical Properties

Necrostatin-1 inactive control, also known as Nec-1i, is a demethylated analog of Necrostatin-1.[1][3] The absence of a methyl group on the thiohydantoin moiety is the key structural difference that renders it significantly less potent as a RIPK1 inhibitor.[5]

| Property | Value | References |

| Synonyms | Nec-1i, Nec-1 Inactive Control, 5-(Indol-3-ylmethyl)-2-thiohydantoin | [3] |

| CAS Number | 64419-92-7 | [3][6] |

| Molecular Formula | C₁₂H₁₁N₃OS | [3][6] |

| Molecular Weight | 245.3 g/mol | [3][6] |

| Appearance | Crystalline solid, light yellow | [3][6] |

| Purity | ≥95% (HPLC) or ≥98% | [3][6] |

Solubility and Stability

Proper handling and storage of Necrostatin-1 inactive control are critical for maintaining its integrity.

| Solvent | Solubility | References |

| DMSO | 10 mg/mL | [3] |

| DMF | 20 mg/mL | [3] |

| Ethanol | 1 mg/mL (3mg/mL also reported) | [3][4] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [3] |

Storage and Stability: Necrostatin-1 inactive control should be stored at -20°C.[1][7] Stock solutions are reported to be stable for up to 3 months at -20°C or for up to 6 months at -80°C.[1][7] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] The solid compound is stable for at least 4 years.[3]

Mechanism of Action: A Tale of Two Necrostatins

Necroptosis is a regulated form of necrosis that is critically dependent on the kinase activity of RIPK1.[2][8] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 is activated and recruits RIPK3 to form a complex known as the necrosome.[2] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), which then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[2]

Necrostatin-1 acts as a specific inhibitor of RIPK1 by binding to a hydrophobic pocket in its kinase domain, thereby preventing its autophosphorylation and subsequent activation of the necroptotic pathway.[8][9]

Necrostatin-1 inactive control, lacking the crucial methyl group, is approximately 100-fold less effective at inhibiting RIPK1 kinase activity in vitro compared to Necrostatin-1.[3][4][10] This significant reduction in potency makes it an ideal negative control. However, it is important to note that "inactive" is a relative term. At high concentrations, Nec-1i can exhibit some inhibitory effects on necroptosis in cellular assays, particularly in mouse cells.[5][10][11]

Furthermore, both Necrostatin-1 and its inactive control have been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[4][9][10] This off-target effect underscores the importance of using Nec-1i to differentiate between RIPK1-dependent and IDO-dependent cellular responses. For studies requiring higher specificity for RIPK1, Necrostatin-1s (a more stable and specific analog) should be considered as it does not inhibit IDO.[10][12]

Experimental Protocols: Utilizing Necrostatin-1 Inactive Control in a Necroptosis Assay

The following provides a generalized protocol for an in vitro necroptosis assay, which should be optimized for specific cell lines and experimental conditions.[2]

Materials

-

Cell line susceptible to necroptosis (e.g., HT-29, L929, Jurkat)

-

Complete cell culture medium

-

TNF-α (inducer)

-

z-VAD-fmk (pan-caspase inhibitor, to block apoptosis)

-

Necrostatin-1 (active inhibitor)

-

Necrostatin-1 inactive control (negative control)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or Propidium Iodide for flow cytometry)

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer for Western blotting

-

Primary and secondary antibodies for key necroptosis proteins (e.g., p-RIPK1, p-MLKL)

Experimental Workflow

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 美国GlpBio - Necrostatin-1 Inactive Control | Cas# 64419-92-7 [glpbio.cn]

- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necrostatin-1, Inactive Control [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. invivogen.com [invivogen.com]

- 9. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. Necrostatin-1s (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

The Imperfect Control: A Technical Guide to Necrostatin-1 Inactive in Necroptosis Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of programmed cell death, the study of necroptosis has gained significant traction, revealing its pivotal role in a host of pathological conditions. Central to this research is the use of chemical probes to dissect the underlying signaling pathways. Necrostatin-1 (Nec-1), a potent allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has been instrumental in elucidating the mechanics of necroptosis. However, to ensure the specificity of its effects, a reliable negative control is paramount. This in-depth technical guide focuses on Necrostatin-1 inactive (Nec-1i), the designated but imperfect control for Nec-1, providing a comprehensive overview of its properties, applications, and critical considerations for its use in necroptosis research.

Introduction to Necrostatin-1 Inactive (Nec-1i)

Necrostatin-1 inactive (Nec-1i) is a close structural analog of Necrostatin-1.[1] It is specifically designed to serve as a negative control in experiments investigating the role of RIPK1-mediated necroptosis.[1] The key structural difference lies in the absence of a methyl group on the hydantoin ring of Nec-1i, a modification that significantly curtails its inhibitory activity against RIPK1.[2] While Nec-1 binds to an allosteric pocket of the RIPK1 kinase domain, locking it in an inactive conformation, Nec-1i exhibits a much-reduced affinity for this site.[2]

However, it is crucial for researchers to recognize that "inactive" is a relative term. While significantly less potent than its active counterpart, Nec-1i is not entirely inert and can exhibit biological activity, particularly at higher concentrations.[2] This guide will delve into the nuances of its use to enable robust and reproducible research.

Comparative Analysis: Necrostatin-1 vs. Necrostatin-1 Inactive

The primary rationale for using Nec-1i is to differentiate the specific effects of RIPK1 inhibition by Nec-1 from any off-target or non-specific effects of the chemical scaffold. A quantitative comparison of their activities is essential for proper experimental design and data interpretation.

| Parameter | Necrostatin-1 (Nec-1) | Necrostatin-1 inactive (Nec-1i) | Fold Difference | References |

| RIPK1 Kinase Inhibition (in vitro) | EC50 ≈ 182 nM | ~100-fold less effective than Nec-1 | ~100x | [2][3] |

| Necroptosis Inhibition (Jurkat cells) | EC50 ≈ 490 nM | No significant inhibition at comparable concentrations | >10x | [3] |

| Necroptosis Inhibition (mouse assay) | Potent inhibitor | ~10-fold less potent than Nec-1 | ~10x | [2][4] |

Note: EC50 and IC50 values can vary between different cell lines and assay conditions. The data presented here is a representative summary from published literature.

Off-Target Effects and Critical Considerations

A significant caveat in the use of both Nec-1 and Nec-1i is their off-target inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[5][6][7] This is particularly important in studies related to inflammation and immunology, where IDO inhibition could be a confounding factor.[5][6] For studies requiring high specificity for RIPK1 inhibition, the use of Necrostatin-1s (Nec-1s), which does not inhibit IDO, is recommended.[5][7]

Furthermore, at high concentrations, Nec-1i has been shown to exert some protective effects in certain in vivo models, underscoring the importance of using the lowest effective concentration of Nec-1 and a corresponding concentration of Nec-1i in control experiments.[2][4]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Demethylated Variant of Necrostatin-1: A Technical Guide to Necrostatin-1i

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activation. A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). Necrostatin-1 (Nec-1) was identified as a potent and specific small-molecule inhibitor of RIPK1, making it an invaluable tool for studying necroptosis. To distinguish the specific effects of RIPK1 inhibition from potential off-target effects, an inactive control compound is crucial. Necrostatin-1 inactive (Nec-1i), the demethylated variant of Nec-1, is widely used for this purpose. This technical guide provides an in-depth analysis of Nec-1i, including its mechanism of action, comparative efficacy with Nec-1, off-target effects, and detailed experimental protocols.

Core Compound Characteristics

Necrostatin-1 is an allosteric inhibitor of RIPK1, binding to its kinase domain and preventing the autophosphorylation required for the activation of the necroptotic pathway. Necrostatin-1i is the N-demethylated analog of Necrostatin-1. While structurally very similar, the absence of the methyl group on the hydantoin ring significantly reduces its affinity and inhibitory activity against RIPK1.

Data Presentation: Quantitative Comparison of Necrostatin-1 and Necrostatin-1i

The following table summarizes the key quantitative differences in the activity of Necrostatin-1 and its demethylated variant, Necrostatin-1i.

| Parameter | Necrostatin-1 (Nec-1) | Necrostatin-1i (Nec-1i) | References |

| RIPK1 Kinase Inhibition (in vitro) | Potent inhibitor | >100-fold less effective than Nec-1 | [1][2] |

| Cellular Necroptosis Inhibition (human cells) | EC50: ~490 nM in FADD-deficient Jurkat cells | Inactive | [3] |

| Cellular Necroptosis Inhibition (mouse cells) | Potent inhibitor | Only ~10-fold less potent than Nec-1; equipotent at high concentrations | [2] |

| Indoleamine 2,3-dioxygenase (IDO) Inhibition | Potent inhibitor | Potent inhibitor, with comparable EC50 to Nec-1 | [1][4] |

| Antioxidant Activity (SOD-like activity) | IC50 = 61 ± 0.54 µM | IC50 = 4.6 ± 0.040 µM | [5][6] |

| Antioxidant Activity (Cupric ion-reducing capacity) | Weaker antioxidant capacity | Stronger antioxidant capacity than Nec-1 | [5][6] |

| Ferroptosis Inhibition | Can prevent ferroptosis independently of RIPK1 and IDO | Can prevent ferroptosis independently of RIPK1 and IDO | [7] |

Mandatory Visualizations

Signaling Pathway of Necroptosis and Inhibition by Necrostatins

Caption: Necroptosis signaling pathway and points of inhibition by Necrostatin-1 and Necrostatin-1i.

Experimental Workflow for Comparative Analysis of Necrostatin-1 and Necrostatin-1i

Caption: A logical workflow for the comparative analysis of Necrostatin-1 and Necrostatin-1i.

Experimental Protocols

In Vitro RIPK1 Kinase Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of recombinant RIPK1.

Materials:

-

Recombinant human RIPK1 enzyme

-

ATP, [γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

-

Necrostatin-1 and Necrostatin-1i

-

SDS-PAGE gels and reagents

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of Necrostatin-1 and Necrostatin-1i in DMSO.

-

In a microcentrifuge tube, combine the recombinant RIPK1 enzyme with the kinase assay buffer.

-

Add the test compounds (Necrostatin-1 or Necrostatin-1i) or vehicle (DMSO) to the reaction mixture and incubate for 20 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 1 hour) at 30°C.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the radioactive signal corresponding to the autophosphorylated RIPK1 using a phosphorimager.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

Cell-Based Necroptosis Assay using Propidium Iodide Staining

This protocol assesses the ability of the compounds to protect cells from necroptosis-induced cell death by measuring plasma membrane integrity.

Materials:

-

A cell line susceptible to necroptosis (e.g., L929, HT-29, or FADD-deficient Jurkat cells)

-

Cell culture medium and supplements

-

Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetics, and a pan-caspase inhibitor like z-VAD-fmk)

-

Necrostatin-1 and Necrostatin-1i

-

Propidium Iodide (PI) staining solution

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Necrostatin-1, Necrostatin-1i, or vehicle (DMSO) for 1 hour.

-

Induce necroptosis by adding the combination of TNF-α and z-VAD-fmk to the appropriate wells. Include a vehicle-only control group and a group with inducers only.

-

Incubate the plate for a period sufficient to induce cell death (typically 6-24 hours), depending on the cell line.

-

Harvest the cells (including any detached cells in the supernatant).

-

Wash the cells with cold PBS.

-

Resuspend the cells in a binding buffer containing Propidium Iodide.

-

Incubate the cells in the dark for 15 minutes on ice.

-

Analyze the cells by flow cytometry or fluorescence microscopy. PI-positive cells are considered non-viable.

-

Quantify the percentage of PI-positive cells in each treatment group.

Western Blot Analysis of RIPK1 and MLKL Phosphorylation

This method is used to determine if the test compounds inhibit the phosphorylation of key proteins in the necroptosis pathway.

Materials:

-

Cell line and culture reagents as in the necroptosis assay

-

Necrostatin-1 and Necrostatin-1i

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and protein transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-RIPK1, anti-total-RIPK1, anti-phospho-MLKL, anti-total-MLKL, and an antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with Necrostatin-1, Necrostatin-1i, and necroptosis inducers as described in the cell-based assay.

-

After the treatment period, wash the cells with ice-cold PBS and lyse them in the supplemented lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

Necrostatin-1i, the demethylated variant of Necrostatin-1, serves as a critical but imperfect control in the study of necroptosis. While it exhibits significantly reduced activity against RIPK1 in vitro, its in vivo and cellular effects, particularly in mouse models and at higher concentrations, can be substantial. Furthermore, the off-target inhibition of IDO by both Nec-1 and Nec-1i, as well as their independent antioxidant and anti-ferroptotic activities, necessitates careful experimental design and interpretation of results. For studies requiring high specificity for RIPK1 inhibition, the use of alternative controls like Necrostatin-1s, which does not inhibit IDO, is recommended. The detailed protocols and comparative data provided in this guide are intended to assist researchers in designing robust experiments to accurately delineate the role of RIPK1-mediated necroptosis in health and disease.

References

- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. An in vitro evaluation of the antioxidant activities of necroptosis and apoptosis inhibitors: the potential of necrostatin-1 and necrostatin-1i to have radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma | MDPI [mdpi.com]

The Ambiguous Role of Necrostatin-1 Inactive (Nec-1i): A Guide to Its Off-Target Effects and Proper Experimental Use

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Necrostatin-1 (Nec-1) has been a pivotal tool in dissecting the role of Receptor-Interacting Protein Kinase 1 (RIPK1) in necroptotic cell death. To distinguish on-target from off-target effects, its purportedly inactive analogue, Necrostatin-1 inactive (Nec-1i), is often employed as a negative control. However, a growing body of evidence reveals that Nec-1i is not inert and exerts significant off-target effects that can confound experimental interpretation. This technical guide provides a comprehensive overview of the known off-target activities of Nec-1i, with a primary focus on its well-documented inhibition of indoleamine 2,3-dioxygenase (IDO). We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to equip researchers with the necessary knowledge to use Nec-1i judiciously and interpret their results with caution.

Introduction: The Necrostatin-1 and Nec-1i Paradigm

Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and ischemic injury.[1] Necrostatin-1 (Nec-1) was identified as a potent allosteric inhibitor of RIPK1, a key upstream kinase in the necroptotic pathway, thereby preventing the formation of the necrosome complex and subsequent cell death.[2][3] To validate that the observed effects of Nec-1 are specifically due to RIPK1 inhibition, its demethylated analogue, Necrostatin-1i (Nec-1i), has been widely used as an inactive control.[1] While Nec-1i exhibits significantly reduced potency against human RIPK1 in vitro, its use as a true negative control is compromised by its own biological activities.[4][5]

Off-Target Profile of Necrostatin-1i

The most significant and well-characterized off-target effect of Nec-1i is its inhibition of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[3][6][7] It is crucial to note that Nec-1 itself was independently identified as an IDO inhibitor known as methyl-thiohydantoin-tryptophan.[3][6] This shared off-target activity between Nec-1 and Nec-1i complicates the attribution of experimental outcomes solely to RIPK1 inhibition.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

IDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[6] By depleting tryptophan and producing immunomodulatory metabolites, IDO plays a crucial role in immune tolerance and has been implicated in cancer, infectious diseases, and chronic inflammation.[6][8] Both Nec-1 and Nec-1i have been shown to inhibit IDO activity, which can lead to a range of biological effects independent of necroptosis.[4][5]

Residual RIPK1 Inhibitory Activity

While significantly less potent than Nec-1 against human RIPK1, Nec-1i is not entirely devoid of RIPK1 inhibitory activity.[4][5] Notably, in murine systems, the potency difference between Nec-1 and Nec-1i is substantially less pronounced. At higher concentrations, Nec-1i can exhibit equipotent effects to Nec-1 in mouse necroptosis assays, rendering it an unsuitable negative control in such contexts.[4][5]

Other Potential Off-Target Effects

Research has also suggested other off-target effects for Nec-1, and by extension, researchers should be cautious about similar activities with Nec-1i. These include:

-

Inhibition of Ferroptosis: Nec-1 has been shown to inhibit ferroptosis, an iron-dependent form of regulated cell death, independently of both RIPK1 and IDO.[7][9]

-

Effects on T-Cell Receptor Signaling: Nec-1 may inhibit proximal T-cell receptor signaling independent of RIPK1.[10]

-

Cardiovascular Effects: Studies have indicated that Nec-1 can modulate blood pressure and heart rate, suggesting off-target cardiovascular effects.[11]

Quantitative Data Summary

The following tables summarize the comparative inhibitory activities of Nec-1 and Nec-1i. It is important to note that absolute values can vary between different assay conditions and experimental systems.

| Compound | Target | IC50 / EC50 (Human, in vitro) | Potency vs. Nec-1 (Human) | Reference(s) |

| Necrostatin-1 | RIPK1 | ~182-490 nM | - | [12] |

| Necrostatin-1i | RIPK1 | > 10 µM | ~100-fold less potent | [4][13] |

| Necrostatin-1 | IDO1 | Comparable to 1-MT | - | [5] |

| Necrostatin-1i | IDO1 | Comparable to 1-MT | Similar potency | [5] |

| Compound | Target | Potency in Mouse Cellular Assays | Notes | Reference(s) |

| Necrostatin-1 | Necroptosis | Potent inhibitor | - | [4] |

| Necrostatin-1i | Necroptosis | Only ~10-fold less potent | Becomes equipotent at higher concentrations, invalidating its use as a control. | [4][5] |

Experimental Protocols

To aid researchers in designing robust experiments and interpreting their data accurately, we provide the following generalized protocols for assessing necroptosis and IDO1 activity.

In Vitro Necroptosis Assay

This protocol describes a common method for inducing and assessing necroptosis in a cell culture model.

Materials:

-

Cell line susceptible to necroptosis (e.g., L929, HT-29)

-

Cell culture medium and supplements

-

TNF-α (Tumor Necrosis Factor-alpha)

-

z-VAD-fmk (pan-caspase inhibitor)

-

Necrostatin-1 (Nec-1)

-

Necrostatin-1i (Nec-1i)

-

Vehicle control (e.g., DMSO)

-

Cell viability assay reagent (e.g., CellTiter-Glo®, Propidium Iodide)

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate at a density that allows for optimal growth and response to treatment.

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of Nec-1, Nec-1i, or vehicle control for 1-2 hours.

-

Necroptosis Induction: Add TNF-α (e.g., 10-100 ng/mL) and z-VAD-fmk (e.g., 20-50 µM) to the appropriate wells to induce necroptosis. The pan-caspase inhibitor is crucial to block apoptosis and direct the cell death pathway towards necroptosis.[1]

-

Incubation: Incubate the plate for a duration determined by the specific cell line's response to the necroptotic stimuli (typically 6-24 hours).

-

Cell Viability Assessment: Measure cell viability using a suitable assay. Propidium iodide staining followed by flow cytometry or fluorescence microscopy provides a direct measure of membrane integrity loss, a hallmark of necroptosis.

IDO1 Activity Assay (Cell-Based)

This protocol outlines a method to measure the enzymatic activity of IDO1 in cell lysates.

Materials:

-

Cells expressing IDO1 (e.g., IFN-γ stimulated HeLa or cancer cell lines)

-

L-Tryptophan

-

Reaction Buffer (containing L-ascorbic acid and methylene blue)

-

Necrostatin-1 (Nec-1)

-

Necrostatin-1i (Nec-1i)

-

1-MT (positive control for IDO inhibition)

-

Trichloroacetic acid

-

p-Dimethylaminobenzaldehyde

-

96-well plate

-

Plate reader

Procedure:

-

Cell Lysate Preparation: Treat cells with IFN-γ to induce IDO1 expression, then prepare cell lysates.

-

Reaction Setup: In a 96-well plate, combine cell lysate, reaction buffer, and L-Tryptophan. Include wells with different concentrations of Nec-1, Nec-1i, and 1-MT.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid.

-

Kynurenine Detection: Add p-Dimethylaminobenzaldehyde to the wells, which reacts with kynurenine to produce a yellow-colored product.

-

Measurement: Measure the absorbance at approximately 480 nm using a plate reader. The amount of kynurenine produced is proportional to IDO1 activity.

Recommendations for Best Practices

Given the off-target effects of Nec-1i, researchers should adopt the following best practices:

-

Use a More Specific Control: Whenever possible, use Necrostatin-1s (Nec-1s), a more stable and specific RIPK1 inhibitor that does not inhibit IDO.[4][5][7] This allows for a more definitive attribution of observed effects to RIPK1 inhibition.

-

Validate with Genetic Approaches: Complement pharmacological studies with genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of RIPK1, to confirm the on-target effects of Nec-1.

-

Acknowledge and Discuss Off-Target Effects: When using Nec-1i, researchers must acknowledge its IDO inhibitory activity and potential for residual RIPK1 inhibition, especially in murine models. The potential contribution of these off-target effects to the experimental results should be thoroughly discussed.

-

Dose-Response Studies: Conduct careful dose-response studies for both Nec-1 and Nec-1i to understand the concentration-dependent effects and potential for paradoxical outcomes at low doses.[4][9]

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. invivogen.com [invivogen.com]

- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necrostatin-1 blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 11. Effects of necrostatin-1, an inhibitor of necroptosis, and its inactive analogue Nec-1i on basal cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

Necrostatin-1: A Comprehensive Technical Review of its Biological Activity Beyond RIPK1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necrostatin-1 (Nec-1) is a widely utilized small molecule inhibitor, celebrated for its potent ability to block necroptosis, a form of regulated cell death, through the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Initially hailed for its specificity, a growing body of evidence reveals that Necrostatin-1 is not biologically inert outside of its primary mechanism of action. This technical guide provides an in-depth analysis of the on-target and off-target activities of Necrostatin-1, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows. This document aims to equip researchers with a thorough understanding of Necrostatin-1's multifaceted biological profile, ensuring its appropriate application and the accurate interpretation of experimental results.

On-Target Activity: Inhibition of RIPK1 and Necroptosis

Necrostatin-1 is a selective allosteric inhibitor of RIPK1 kinase activity.[2] It does not directly inhibit the kinase activity of RIPK3.[3] By binding to RIPK1, Necrostatin-1 prevents its autophosphorylation, a critical step in the formation of the necrosome, a signaling complex essential for the execution of necroptosis.[3] This inhibitory action has made Necrostatin-1 an invaluable tool for studying necroptosis in various physiological and pathological contexts.

Quantitative Data for On-Target Activity

| Compound | Target | Assay Type | Value | Cell Line/System | Reference |

| Necrostatin-1 | RIPK1 | Kinase Inhibition (EC50) | 182 nM | In vitro | [1] |

| Necrostatin-1 | Necroptosis Inhibition (EC50) | Cell-based | 490 nM | Jurkat cells | [1] |

| Necrostatin-1s | RIPK1 | Kinase Inhibition (IC50) | 210 nM | In vitro | [4] |

Off-Target Activities of Necrostatin-1

Contrary to early assumptions, Necrostatin-1 is not completely inert and exhibits several off-target activities that are independent of RIPK1 inhibition. These activities are crucial to consider when designing experiments and interpreting data.

Inhibition of Indoleamine 2,3-dioxygenase (IDO)

One of the most significant off-target effects of Necrostatin-1 is its inhibition of Indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan catabolism with immunomodulatory functions.[2][5] This off-target activity is not observed with the more specific RIPK1 inhibitor, Necrostatin-1s.[6][7]

Quantitative Data for IDO Inhibition

| Compound | Target | Assay Type | Value | Cell Line/System | Reference |

| Necrostatin-1 | IDO | Enzyme Inhibition (EC50) | Comparable to 1-MT | In vitro | [8] |

| Necrostatin-1i | IDO | Enzyme Inhibition | Yes | In vitro | [6][7] |

| Necrostatin-1s | IDO | Enzyme Inhibition | No | In vitro | [6][7] |

Effects on Other Cell Death Pathways

Necrostatin-1 has been shown to influence other forms of regulated cell death, including ferroptosis and apoptosis, through mechanisms independent of RIPK1.

-

Ferroptosis: Necrostatin-1 can inhibit ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.[9][10] This protective effect is not shared by other RIPK1 inhibitors like Necrostatin-1s, suggesting an antioxidant activity of Necrostatin-1.[9][10]

-

Apoptosis: The effect of Necrostatin-1 on apoptosis is context-dependent. In some models, it can inhibit RIPK1-dependent apoptosis (RDA).[3] Conversely, in other scenarios, it has been observed to promote neutrophil apoptosis.[11]

Other Reported Off-Target Effects

-

T-Cell Signaling: High concentrations of Necrostatin-1 can inhibit proximal T-cell receptor signaling, leading to a reduction in T-cell proliferation, an effect that is independent of RIPK1.[12]

-

Mitochondrial Function: Necrostatin-1 has been reported to affect mitochondrial morphology and impair mitochondrial clearance (mitophagy).

-

Cardiovascular Function: In vivo studies have shown that Necrostatin-1 can temporarily modulate blood pressure and heart rate, suggesting off-target cardiovascular effects.[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

In Vitro RIPK1 Kinase Inhibition Assay (Radiometric)

-

Reagents and Materials:

-

Recombinant human RIPK1 (e.g., GST-tagged)

-

Necrostatin-1 (and Necrostatin-1s as a control) dissolved in DMSO

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Phosphorimager or autoradiography film

-

-

Procedure:

-

In a microcentrifuge tube, combine recombinant RIPK1 with varying concentrations of Necrostatin-1 or vehicle (DMSO) in kinase assay buffer.

-

Pre-incubate for 30 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Expose the membrane to a phosphor screen or autoradiography film.

-

Quantify the radioactive signal corresponding to autophosphorylated RIPK1.

-

Cellular Necroptosis Inhibition Assay

-

Reagents and Materials:

-

Necroptosis-susceptible cell line (e.g., L929, HT-29, FADD-deficient Jurkat)

-

Complete cell culture medium

-

Necrostatin-1 and Necrostatin-1s dissolved in DMSO

-

Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, z-VAD-fmk)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®, CytoTox 96®, MTS reagent)

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of Necrostatin-1, Necrostatin-1s, or vehicle (DMSO) for 1-2 hours.

-

Induce necroptosis by adding the appropriate stimuli (e.g., TNF-α and z-VAD-fmk).

-

Incubate for a time period sufficient to induce cell death (typically 6-24 hours).

-

Measure cell viability using a chosen method according to the manufacturer's instructions.

-

Calculate the percentage of cell death inhibition and determine the EC50 value.

-

IDO Activity Assay

-

Reagents and Materials:

-

Cells expressing IDO (e.g., IFN-γ-stimulated HeLa or SKOV-3 cells) or recombinant human IDO

-

L-Tryptophan (substrate)

-

Necrostatin-1, Necrostatin-1s, and a known IDO inhibitor (e.g., 1-MT)

-

Assay buffer (e.g., phosphate buffer with methylene blue and ascorbic acid)

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well plates

-

-

Procedure:

-

If using cells, seed and stimulate with IFN-γ to induce IDO expression.

-

Lyse the cells or use recombinant IDO.

-

In a 96-well plate, combine the cell lysate or recombinant enzyme with varying concentrations of the inhibitors.

-

Initiate the reaction by adding L-Tryptophan.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction with TCA.

-

Incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.

-

Centrifuge to pellet precipitated proteins.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 492 nm. The colorimetric product is proportional to IDO activity.

-

Conclusion

References

- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Live-cell imaging: Mitochondria membrane potential [protocols.io]

- 6. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 10. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

The "Inactive" Control: A Technical History of Necrostatin-1 Inactive in Necroptosis Research

A deep dive into the discovery, characterization, and critical considerations of Necrostatin-1 inactive (Nec-1i) for researchers, scientists, and drug development professionals.

The study of regulated necrosis, or necroptosis, was significantly advanced by the discovery of Necrostatin-1 (Nec-1), a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] As researchers delved into the intricacies of this cell death pathway, the need for a reliable negative control became paramount to distinguish the specific effects of RIPK1 inhibition from off-target activities. This led to the adoption and characterization of Necrostatin-1 inactive (Nec-1i), a close structural analog of Nec-1. This technical guide provides a comprehensive overview of the history, discovery, and key experimental data related to Nec-1i, offering critical insights for its appropriate use in research and drug development.

From Active Inhibitor to "Inactive" Control: The Genesis of Nec-1i

Necrostatin-1 was first identified in a chemical screen for inhibitors of a non-apoptotic form of cell death.[1] Subsequent research pinpointed its molecular target as RIPK1, a key upstream kinase in the necroptosis signaling cascade.[1] Nec-1 allosterically inhibits the kinase activity of RIPK1, thereby preventing the downstream phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) and the subsequent execution of necroptotic cell death.

To validate that the observed cellular effects of Nec-1 were indeed due to the inhibition of RIPK1, a structurally similar but biologically less active control molecule was required. Nec-1i, the N-demethylated analog of Nec-1, was identified for this purpose.[2][3] The seemingly minor chemical modification of removing a methyl group from the thiohydantoin moiety of Nec-1 results in a significant reduction in its ability to inhibit RIPK1 kinase activity.[2][4]

Quantitative Comparison of Necrostatin-1 and Necrostatin-1 inactive

While termed "inactive," Nec-1i is more accurately described as a significantly less potent inhibitor of RIPK1 compared to Nec-1. The degree of this reduced activity varies between in vitro and cellular assays.

| Parameter | Necrostatin-1 (Nec-1) | Necrostatin-1 inactive (Nec-1i) | Reference |

| RIPK1 Kinase Inhibition (in vitro) | EC50 = 182 nM | ~100-fold less effective than Nec-1 | [2][4] |

| Necroptosis Inhibition (Human Jurkat Cells) | EC50 = 490 nM | No significant inhibitory activity reported | [5][6] |

| Necroptosis Inhibition (Mouse L929sA Cells) | Potent Inhibition | ~10-fold less potent than Nec-1 | [2] |

| Indoleamine 2,3-dioxygenase (IDO) Inhibition | Potent Inhibitor | Potent Inhibitor (comparable to Nec-1) | [2][4] |

The Critical Caveat: Off-Target Effects of Nec-1 and Nec-1i

A pivotal discovery in the characterization of necrostatins was the finding that Nec-1 is identical to methyl-thiohydantoin-tryptophan (MTH-Trp), a known inhibitor of the immunomodulatory enzyme indoleamine 2,3-dioxygenase (IDO).[3][7] Crucially, this off-target activity is shared by Nec-1i.[2][4] This complicates the interpretation of experiments where Nec-1i is used as a simple negative control, as any observed effects could potentially be attributed to IDO inhibition rather than a lack of RIPK1 inhibition. For studies requiring high specificity for RIPK1, the use of Necrostatin-1s (Nec-1s), which does not inhibit IDO, is recommended.[2][3]

Signaling Pathways and Experimental Workflows

Necroptosis Signaling Pathway

The following diagram illustrates the core necroptosis signaling cascade initiated by TNF-α and highlights the points of intervention by Necrostatin-1 and the intended role of Necrostatin-1i.

Caption: Necroptosis signaling pathway and points of inhibition.

Experimental Workflow for Evaluating Necrostatin Efficacy

This diagram outlines a typical experimental workflow to assess the efficacy and specificity of Necrostatin-1, using Necrostatin-1i as a control.

Caption: General workflow for in vitro necroptosis assay.

Detailed Experimental Protocols

In Vitro RIPK1 Kinase Assay (Radiometric)

This assay directly measures the kinase activity of RIPK1 by quantifying the incorporation of radioactive phosphate.

Materials:

-

Recombinant human RIPK1

-

Necrostatin-1 and Necrostatin-1i

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

-

[γ-³²P]ATP

-

ATP

-

SDS-PAGE equipment

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of Necrostatin-1 and Necrostatin-1i in kinase assay buffer.

-

In a reaction tube, combine recombinant RIPK1 with the diluted compounds or vehicle (DMSO).

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding SDS loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated RIPK1 by autoradiography or phosphorimaging and quantify the band intensities.

-

Calculate the percentage of inhibition relative to the vehicle control and determine IC50 values.

Cellular Necroptosis Assay (MTS-based)

This colorimetric assay measures cell viability as an indicator of necroptosis inhibition.

Materials:

-

Necroptosis-susceptible cell line (e.g., human HT-29 or mouse L929)

-

Cell culture medium and supplements

-

TNF-α

-

z-VAD-fmk (pan-caspase inhibitor)

-

Necrostatin-1 and Necrostatin-1i

-

MTS reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Necrostatin-1, Necrostatin-1i, or vehicle (DMSO) for 1-2 hours.

-

Induce necroptosis by adding TNF-α (e.g., 10-100 ng/mL) and z-VAD-fmk (e.g., 20-50 µM). The caspase inhibitor is crucial to prevent apoptosis and direct the cells towards necroptosis.

-

Include control wells for untreated cells (100% viability) and cells treated with only the necroptosis-inducing stimuli (0% protection).

-

Incubate for a duration sufficient to induce cell death (typically 6-24 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage relative to the untreated control and determine the EC50 values for necroptosis inhibition.

Indoleamine 2,3-dioxygenase (IDO) Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of IDO by detecting the production of kynurenine.

Materials:

-

Cell lysates or recombinant IDO enzyme

-

L-tryptophan (substrate)

-

Necrostatin-1 and Necrostatin-1i

-

Reaction buffer (e.g., phosphate buffer)

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare cell lysates from cells expressing IDO or use recombinant IDO.

-

In a 96-well plate, combine the cell lysate/enzyme with various concentrations of Necrostatin-1, Necrostatin-1i, or vehicle.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding TCA, which also precipitates proteins.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Add Ehrlich's reagent to the supernatant. This reagent reacts with kynurenine to produce a yellow-colored product.

-

Measure the absorbance at 490 nm.

-

A standard curve using known concentrations of kynurenine should be prepared to quantify the results.

-

Calculate the percentage of IDO inhibition for each compound concentration.

Conclusion

Necrostatin-1i has been an important tool in the study of necroptosis, primarily serving as a negative control for its potent counterpart, Necrostatin-1. However, a nuanced understanding of its biological activity is crucial for the accurate interpretation of experimental data. While significantly less potent in inhibiting RIPK1, Nec-1i is not entirely inactive, especially in certain cellular contexts and at higher concentrations. Furthermore, its potent off-target inhibition of IDO, an activity shared with Nec-1, necessitates careful experimental design and the use of more specific inhibitors like Nec-1s when dissecting the precise role of RIPK1. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can more effectively utilize Nec-1i to generate robust and reliable findings in the expanding field of regulated cell death.

References

- 1. mdpi.com [mdpi.com]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. ubpbio.com [ubpbio.com]

- 7. Necrostatin-1 blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Utilizing Necrostatin-1 Inactive Control in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the proper use of Necrostatin-1 inactive control (Nec-1i) in cell culture experiments. Nec-1i is an essential tool for researchers studying necroptosis to ensure the observed effects are specifically due to the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) by its active counterpart, Necrostatin-1 (Nec-1). This document outlines the mechanism of action, provides detailed experimental protocols, and highlights critical considerations for data interpretation.

Introduction to Necrostatin-1 and its Inactive Control

Necroptosis is a form of regulated necrosis, a programmed cell death pathway implicated in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemic injury.[1] A key mediator of this pathway is RIPK1.[1] Necrostatin-1 (Nec-1) was identified as a specific allosteric inhibitor of RIPK1, preventing its autophosphorylation and the subsequent recruitment and activation of downstream signaling molecules.[2][3]

To distinguish the specific effects of RIPK1 inhibition from potential off-target effects of Nec-1, an inactive control compound is crucial.[1] Necrostatin-1 inactive (Nec-1i) is a demethylated analog of Nec-1.[4] While often referred to as "inactive," it is more accurately described as a significantly less potent inhibitor of RIPK1.[1][4]

Mechanism of Action and Comparative Efficacy

Nec-1 functions by binding to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[3] This prevents the formation of the necrosome, a complex of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL), which ultimately leads to cell death.[1]

Nec-1i, lacking a critical methyl group, exhibits a substantially reduced ability to inhibit RIPK1 kinase activity.[4] However, it is not entirely inert and can display some inhibitory effects, particularly at higher concentrations.[4] It is crucial to be aware of the potential for off-target effects with both Nec-1 and Nec-1i. A significant off-target effect for both compounds is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[2][4] For studies where IDO inhibition is a concern, the use of Necrostatin-1s (Nec-1s), a more stable and specific RIPK1 inhibitor that does not target IDO, is recommended.[1][4]

Signaling Pathway of Necroptosis and Inhibition Points

Caption: Necroptosis signaling pathway and points of inhibition.

Data Presentation: Comparative Activity of Necrostatin Analogs

The following table summarizes the key differences in the activity of Necrostatin-1 and its analogs.

| Compound | Target | Potency on human RIPK1 | IDO Inhibition | Key Considerations |

| Necrostatin-1 (Nec-1) | RIPK1 | Potent (EC50 ≈ 182-490 nM)[5] | Yes[2][4] | Standard RIPK1 inhibitor; potential off-target effects via IDO. |

| Necrostatin-1 inactive (Nec-1i) | RIPK1 (weakly) | >100-fold less potent than Nec-1[4][6] | Yes[4] | Use as a negative control at equivalent high concentrations of Nec-1. |

| Necrostatin-1s (Nec-1s) | RIPK1 | Potent (IC50 ≈ 210 nM)[7] | No[4] | More stable and specific RIPK1 inhibitor; ideal for in vivo studies. |

Experimental Protocols

General Guidelines for Use in Cell Culture

-

Reconstitution and Storage: Nec-1i is typically dissolved in DMSO to create a stock solution (e.g., 10-20 mg/mL).[8][9] Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] Stock solutions are generally stable for up to 3-6 months.[9]

-

Working Concentration: The concentration of Nec-1i used should match the highest effective concentration of Nec-1 in the experiment.[1] A typical starting dose range for Nec-1 is 0.1 - 50 µM.[1][10]

-

Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the Nec-1 and Nec-1i treated wells.[1]

In Vitro Necroptosis Assay

This protocol describes a general method for inducing and inhibiting necroptosis in a susceptible cell line (e.g., L929, HT-29, Jurkat).[1]

Materials:

-

Cell line susceptible to necroptosis

-

Complete cell culture medium

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Necrostatin-1 (Nec-1)

-

Necrostatin-1 inactive (Nec-1i)

-

DMSO (vehicle)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®, Propidium Iodide)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

-

Inhibitor Pre-treatment: Pre-treat cells with a dose range of Nec-1 (e.g., 0.1 - 50 µM), Nec-1i (at a concentration matching the highest effective dose of Nec-1), and vehicle (DMSO) for 1-2 hours.[1]

-

Induction of Necroptosis: To induce necroptosis, add a combination of TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20-50 µM).[1] The caspase inhibitor is essential to block apoptosis and direct the cell death pathway towards necroptosis.[1]

-

Incubation: Incubate the plate for a period determined by the specific cell line's response to necroptotic stimuli, typically ranging from 6 to 24 hours.[1]

-

Cell Viability Assessment: Measure cell viability using a suitable assay. Propidium iodide staining followed by flow cytometry or fluorescence microscopy is a direct measure of the loss of membrane integrity, a hallmark of necroptosis.[1]

Experimental Workflow for In Vitro Necroptosis Assay

References

- 1. benchchem.com [benchchem.com]

- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mcherry-sarna.com [mcherry-sarna.com]

Application Notes and Protocols for Utilizing Necrostatin-1 and its Inactive Control in Necroptosis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Necrostatin-1 (Nec-1), a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and its less active analog, Necrostatin-1 inactive (Nec-1i), in the study of necroptosis. Necroptosis is a regulated form of necrotic cell death implicated in a myriad of human diseases, making the precise dissection of its signaling pathways a critical area of research.

Introduction to Necrostatin-1 and its Inactive Control

Necrostatin-1 is a highly specific allosteric inhibitor of RIPK1, a serine/threonine kinase that plays a central role in the necroptosis pathway.[1][2] By binding to a hydrophobic pocket in the kinase domain, Nec-1 locks RIPK1 in an inactive conformation, thereby preventing its autophosphorylation—a critical step for the assembly of the necrosome complex and downstream signaling.[1][2]

Necrostatin-1i is a demethylated analog of Nec-1 and is commonly employed as a negative control in experiments.[3][4] It is crucial to note that while often termed "inactive," Nec-1i is more accurately described as a significantly less potent inhibitor of RIPK1.[5][6] This residual activity, particularly at higher concentrations, should be taken into consideration during experimental design and data interpretation. Furthermore, both Nec-1 and Nec-1i have been reported to inhibit indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme, which may contribute to off-target effects.[5] For studies requiring higher specificity, the use of Necrostatin-1s (Nec-1s), which does not inhibit IDO, is recommended.[5]

Quantitative Comparison of Necrostatin-1 and Necrostatin-1i Activity

The following table summarizes the comparative inhibitory activities of Necrostatin-1 and Necrostatin-1i from in vitro and cellular assays. This data highlights the significant difference in potency, underpinning the use of Nec-1i as a negative control.

| Compound | Assay Type | System | Parameter | Value | Reference |

| Necrostatin-1 | In vitro Kinase Assay | Recombinant human RIPK1 | IC50 | ~1 µM | [5][6] |

| Necrostatin-1i | In vitro Kinase Assay | Recombinant human RIPK1 | Inhibitory Activity | >100-fold less potent than Nec-1 | [5][6] |

| Necrostatin-1 | Cellular Necroptosis Assay | Mouse L929sA cells | IC50 | ~5-10 µM | [5][7] |

| Necrostatin-1i | Cellular Necroptosis Assay | Mouse L929sA cells | Inhibitory Activity | ~10-fold less potent than Nec-1 | [5][6] |

Signaling Pathway of Necroptosis and Inhibition by Necrostatin-1

The diagram below illustrates the canonical TNF-α-induced necroptosis pathway and the specific point of inhibition by Necrostatin-1.

Caption: TNF-α induced necroptosis signaling pathway and Necrostatin-1 inhibition.

Experimental Workflow for Assessing Necrostatin-1 Efficacy

The following diagram outlines a typical experimental workflow to evaluate the inhibitory effect of Necrostatin-1 on induced necroptosis.

Caption: Workflow for evaluating Necrostatin-1 and its inactive control.

Detailed Experimental Protocols

Protocol 1: Induction of Necroptosis and Inhibition with Necrostatin-1/Necrostatin-1i

This protocol describes the induction of necroptosis in a cell line susceptible to this form of cell death (e.g., human HT-29 or mouse L929 cells) and the assessment of the inhibitory potential of Nec-1 and Nec-1i.

Materials:

-

HT-29 or L929 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Human or mouse TNF-α

-

z-VAD-fmk (pan-caspase inhibitor)

-

Necrostatin-1

-

Necrostatin-1i

-

DMSO (vehicle)

-

96-well or 6-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

For viability assays, seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay (e.g., 1 x 10^4 cells/well for L929).

-

For Western blotting, seed cells in a 6-well plate (e.g., 1 x 10^6 cells/well for HT-29).

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Pre-treatment with Inhibitors:

-

Prepare stock solutions of Necrostatin-1 and Necrostatin-1i in DMSO.

-

Prepare working dilutions of the inhibitors in complete cell culture medium. A typical concentration range for Nec-1 is 1-50 µM. Use equivalent concentrations for Nec-1i.

-

Include a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.

-

Aspirate the old medium and add the medium containing the inhibitors or vehicle.

-

Incubate for 1-2 hours at 37°C.

-

-

Induction of Necroptosis:

-

Prepare a solution of TNF-α and z-VAD-fmk in complete cell culture medium. Typical concentrations are 10-100 ng/mL for TNF-α and 20-50 µM for z-VAD-fmk.[8][9] The use of z-VAD-fmk is critical to block the apoptotic pathway and channel the signaling towards necroptosis.[8]

-

Add the necroptosis-inducing solution to the appropriate wells.

-

Include a negative control group with untreated cells.

-

-

Incubation:

-

Incubate the plates for a period determined by the specific cell line's response to necroptotic stimuli, typically ranging from 6 to 24 hours.

-

-

Downstream Analysis:

-

Proceed with cell viability assessment (Protocol 2) or protein analysis by Western blot (Protocol 3).

-

Protocol 2: Assessment of Cell Viability and Necroptosis

Choose one or more of the following methods to quantify cell death.

A. Lactate Dehydrogenase (LDH) Release Assay:

This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane rupture, a hallmark of necroptosis.

-

After the incubation period, carefully collect the cell culture supernatant.

-

Perform the LDH assay using a commercially available kit according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the percentage of LDH release relative to a positive control (fully lysed cells).

B. ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®):

This method quantifies the amount of ATP, which is indicative of metabolically active, viable cells.

-

Equilibrate the 96-well plate and the ATP assay reagent to room temperature.

-

Add the ATP assay reagent directly to the wells according to the manufacturer's protocol.

-

Mix and incubate for the recommended time.

-

Measure the luminescence using a plate reader.

-

Express the results as a percentage of the viability of the untreated control cells.

C. Propidium Iodide (PI) Staining and Flow Cytometry:

PI is a fluorescent dye that cannot cross the membrane of live cells, but stains the nucleus of dead cells with compromised membranes.

-

Harvest the cells, including any detached cells in the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in a binding buffer.

-

Add PI to a final concentration of 1-5 µg/mL.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The percentage of PI-positive cells represents the necroptotic population.

Protocol 3: Western Blot Analysis of RIPK1 Phosphorylation

This protocol is for detecting the phosphorylation of RIPK1 at Serine 166 (p-RIPK1), a key indicator of RIPK1 kinase activation and necroptosis.[4]

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-p-RIPK1 (Ser166), anti-total RIPK1, and a loading control (e.g., anti-β-Actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

Procedure:

-

Cell Lysis:

-

After treatment, wash the cells in the 6-well plates with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-RIPK1 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

-

Stripping and Reprobing:

-

To normalize the p-RIPK1 signal, the membrane can be stripped and reprobed for total RIPK1 and a loading control.

-

By following these detailed protocols and utilizing Necrostatin-1i as a crucial negative control, researchers can confidently investigate the role of RIPK1-mediated necroptosis in their specific experimental models.

References

- 1. benchchem.com [benchchem.com]

- 2. invivogen.com [invivogen.com]

- 3. benchchem.com [benchchem.com]

- 4. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]

- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]